N-(2-Hydroxy-5-nitrophenyl)acetamide N-(2-Hydroxy-5-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 97-60-9
VCID: VC21326748
InChI: InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11)
SMILES: CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

N-(2-Hydroxy-5-nitrophenyl)acetamide

CAS No.: 97-60-9

Cat. No.: VC21326748

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Hydroxy-5-nitrophenyl)acetamide - 97-60-9

Specification

CAS No. 97-60-9
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name N-(2-hydroxy-5-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11)
Standard InChI Key GFHYFPARONGSCD-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O

Introduction

Chemical Identity and Structure

N-(2-Hydroxy-5-nitrophenyl)acetamide is an aromatic compound characterized by a phenyl ring substituted with hydroxyl, nitro, and acetamide functional groups. The strategic positioning of these groups contributes to its distinctive chemical behavior and biological activities.

Basic Identification

The compound is formally identified by several parameters that uniquely distinguish it in chemical databases and literature:

ParameterValue
CAS Registry Number97-60-9
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
IUPAC NameN-(2-hydroxy-5-nitrophenyl)acetamide
MDL NumberMFCD03021461
Notation TypeRepresentation
SMILESCC(=O)NC1=C(C=CC(=C1)N+[O-])O
InChIInChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11)
InChIKeyGFHYFPARONGSCD-UHFFFAOYSA-N

These notations are essential for computational chemistry, database searching, and structural similarity analyses .

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(2-Hydroxy-5-nitrophenyl)acetamide is crucial for its handling, storage, and application in research settings.

Physical Properties

The compound exhibits distinct physical characteristics that determine its behavior under various conditions:

PropertyValue
Physical StateSolid
AppearanceOff-white to white solid
Melting Point278°C (decomposition)
Boiling Point432.1±40.0°C at 760 Torr
Density1.477±0.06 g/cm³
Refractive Index1.658

These properties influence experimental protocols involving this compound, particularly in crystallization, purification, and analytical procedures .

Chemical Reactivity

The chemical behavior of N-(2-Hydroxy-5-nitrophenyl)acetamide is largely determined by its functional groups:

  • The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in various reactions.

  • The nitro group withdraws electrons from the aromatic ring, making it more susceptible to nucleophilic attack.

  • The acetamide group can undergo hydrolysis under appropriate conditions, yielding the corresponding amine.

These reactivity patterns are particularly relevant in understanding how the compound is metabolized in biological systems and how it might interact with potential target molecules .

Storage ParameterRecommendation
ContainerSealed, dry
TemperatureRoom temperature (20-22°C)
Light ExposureProtect from direct light
HumidityLow humidity environment

Following these storage guidelines helps prevent degradation and ensures consistent experimental results when working with this compound .

Biological Activity and Research Findings

N-(2-Hydroxy-5-nitrophenyl)acetamide has demonstrated significant biological activities that make it relevant for various research applications.

Plant Biochemistry Applications

Recent research has revealed interesting effects of this compound on plant systems:

  • At a concentration of 1 mM, the compound elicits alterations in the gene expression profile of Arabidopsis thaliana.

  • The most responsive upregulated gene was identified as pathogen-inducible terpene synthase TPS04.

  • This finding suggests potential involvement in plant defense mechanisms and stress responses .

These observations point to a possible role in plant-microbe interactions and stress signaling pathways, opening avenues for agricultural research applications.

Metabolic Transformations

When introduced to biological systems, N-(2-Hydroxy-5-nitrophenyl)acetamide undergoes specific transformations:

Biological SystemPrimary Metabolic Product
Soil Bacteria (e.g., Pseudomonas laurentiana, Arthrobacter MPI763)Glucoside derivative
Yeast (Papiliotrema baii)Glucoside derivative
Plants (Brassica oleracea var. gongylodes L., Arabidopsis thaliana)Glucoside derivative
Pantoea ananatisGlucoside derivative and corresponding glucoside succinic acid ester
Actinomucor elegans consortium2-acetamido-4-nitrophenyl sulfate

These transformations represent detoxification mechanisms employed by various organisms when exposed to this compound. Notably, glucosylation appears to be a common detoxification strategy across different biological systems .

Connection to Microbial Ecology

N-(2-Hydroxy-5-nitrophenyl)acetamide has been identified as a product formed when certain microorganisms, including Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764, interact with 2-acetamido-phenol (a microbial 2-benzoxazolinone (BOA) degradation product). This observation connects the compound to broader ecological processes involving plant-microbe interactions and the cycling of allelopathic compounds in soil ecosystems .

Synthesis and Preparation Methods

Several approaches can be employed for the synthesis of N-(2-Hydroxy-5-nitrophenyl)acetamide, each with specific advantages depending on the research context.

General Synthetic Routes

The compound can be prepared through standard organic synthesis procedures:

  • Acetylation of 2-amino-4-nitrophenol using acetic anhydride or acetyl chloride.

  • Nitration of N-(2-hydroxyphenyl)acetamide at the 5-position.

  • Appropriate protection-deprotection strategies may be necessary depending on the specific synthetic route.

These synthetic pathways typically involve controlled reaction conditions to ensure regioselectivity and minimize the formation of byproducts .

Laboratory Considerations

For laboratory-scale synthesis, several factors should be considered:

ConsiderationRecommendation
Starting MaterialsHigh-purity reagents to minimize side reactions
Reaction ConditionsControlled temperature and inert atmosphere when necessary
PurificationRecrystallization from appropriate solvents
Yield OptimizationCareful monitoring of reaction progress

These considerations help ensure the production of high-quality material suitable for research applications .

Analytical Methods and Characterization

Proper characterization of N-(2-Hydroxy-5-nitrophenyl)acetamide is essential for confirming its identity and purity in research settings.

Spectroscopic Identification

Various spectroscopic techniques can be employed to characterize the compound:

TechniqueKey Information Provided
IR SpectroscopyCharacteristic bands for N-H, C=O, NO2, and OH groups
NMR SpectroscopyProton and carbon assignments confirming structural arrangement
Mass SpectrometryMolecular weight confirmation and fragmentation pattern
UV-Vis SpectroscopyAbsorption maxima related to conjugated systems

These complementary techniques provide comprehensive structural verification and are commonly used in quality control protocols .

Chromatographic Analysis

Chromatographic methods are valuable for purity assessment and quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC) with appropriate detection methods

  • Thin-Layer Chromatography (TLC) for routine monitoring

  • Gas Chromatography (GC) for more volatile derivatives

These techniques allow researchers to evaluate the compound's purity and monitor its presence in complex biological matrices during experimental procedures .

Applications in Research

The unique properties of N-(2-Hydroxy-5-nitrophenyl)acetamide make it valuable for various research applications.

Plant Biochemistry Studies

The compound's ability to modulate gene expression in plants positions it as a useful tool for investigating:

  • Plant defense mechanisms and stress responses

  • Metabolic detoxification pathways

  • Plant-microbe interactions

  • Signal transduction pathways related to stress response

These applications contribute to our understanding of plant adaptation mechanisms and could potentially inform agricultural practices .

Microbial Ecology Research

As a compound involved in microbial transformations of allelopathic substances, N-(2-Hydroxy-5-nitrophenyl)acetamide serves as a model for studying:

  • Microbial degradation pathways

  • Soil ecosystem dynamics

  • Plant-microbe chemical communication

  • Evolution of detoxification mechanisms

These research areas help elucidate the complex chemical interactions that shape microbial communities in soil environments .

Safety AspectRecommendation
Personal Protective EquipmentLaboratory coat, gloves, safety glasses
Handling EnvironmentWell-ventilated area or fume hood
Waste DisposalAccording to local regulations for chemical waste
Accidental ReleaseContain spills and dispose of contaminated material properly

These precautions help minimize potential risks associated with handling the compound in research settings .

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